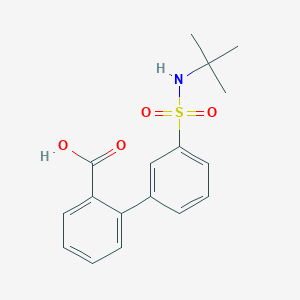
2-(2-Fluoro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-methylphenyl)phenol, 95% (2-FMFP) is an important chemical compound with many diverse applications in the chemical and biological sciences. It is an aromatic compound with a single phenolic hydroxyl group, and is known for its stability and low volatility. 2-FMFP has been used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, pharmacology, and drug discovery. It is also used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is known to act as a nucleophile in the formation of covalent bonds with other molecules. It has been suggested that the hydroxyl group of 2-(2-Fluoro-5-methylphenyl)phenol, 95% can act as a Lewis base, and can interact with electron-deficient molecules to form covalent bonds. This can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to inhibit the activity of enzymes involved in the synthesis of proteins. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. It is also relatively non-toxic, and can be handled safely in the laboratory. However, there are some limitations to its use in laboratory experiments. It is volatile, and can easily evaporate if not handled properly. In addition, it is not water-soluble, and must be dissolved in organic solvents for use in experiments.
Future Directions
The future of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is promising. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it could be used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% could be used to study its biochemical and physiological effects, and could be used in the development of new drugs and treatments.
Synthesis Methods
2-(2-Fluoro-5-methylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation reaction of an aromatic compound, such as benzene, with a fluorinated acid chloride to form the aromatic fluorinated compound. This method has been used to synthesize 2-(2-Fluoro-5-methylphenyl)phenol, 95% from 2-fluoro-5-methylbenzoyl chloride and benzene. Other methods include the reaction of 2-fluoro-5-methylbenzaldehyde with a Grignard reagent, and the reaction of 2-fluoro-5-methylbenzoic acid with an alkyl halide.
properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDPMQYSNLUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683441 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-10-7 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)


![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)





![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)


